molecular formula C18H27N3O4 B6141119 N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea

N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea

Cat. No. B6141119
M. Wt: 349.4 g/mol
InChI Key: QODOTASANDZQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea, commonly known as DPU-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DPU-4 is not fully understood. However, it has been suggested that DPU-4 may act by modulating various signaling pathways in cells. For example, DPU-4 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cell growth and survival. DPU-4 has also been shown to modulate the glutamate receptor signaling pathway, which is involved in the pathogenesis of neurological disorders. Additionally, DPU-4 has been shown to inhibit the NF-κB signaling pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
DPU-4 has been shown to exhibit a wide range of biochemical and physiological effects. Some of the effects of DPU-4 include:
1. Inhibition of cancer cell growth: DPU-4 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotection: DPU-4 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
3. Anti-inflammatory effects: DPU-4 has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

DPU-4 has several advantages and limitations for lab experiments. Some of the advantages of DPU-4 include:
1. High purity: DPU-4 can be synthesized to high purity, making it a suitable compound for lab experiments.
2. Wide range of effects: DPU-4 exhibits a wide range of biochemical and physiological effects, making it a promising candidate for various research areas.
Some of the limitations of DPU-4 include:
1. Limited availability: DPU-4 is not commercially available and must be synthesized in the lab.
2. Limited toxicity data: There is limited toxicity data available for DPU-4, making it difficult to determine safe dosages for lab experiments.

Future Directions

There are several future directions for the study of DPU-4. Some of these directions include:
1. Further study of the mechanism of action: More research is needed to fully understand the mechanism of action of DPU-4.
2. Development of analogs: The development of analogs of DPU-4 may lead to compounds with improved efficacy and safety profiles.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of DPU-4 in humans.
4. Application in other research areas: DPU-4 may have potential applications in other research areas, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, DPU-4 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects and has been shown to have potential applications in cancer research, neurological disorders, and inflammation. Further research is needed to fully understand the mechanism of action of DPU-4 and to determine its safety and efficacy in humans.

Synthesis Methods

DPU-4 can be synthesized using a multi-step process involving the reaction of 2,4-dimethoxyaniline with 2,2-dimethyl-1,3-propanediol and pyrrolidine-3,5-dione. The resulting compound is then treated with urea to obtain DPU-4. The synthesis method has been optimized to yield high purity and high yield of DPU-4.

Scientific Research Applications

DPU-4 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research areas. Some of the areas where DPU-4 has been studied include:
1. Cancer Research: DPU-4 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that DPU-4 may act by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cancer cell growth and survival.
2. Neurological Disorders: DPU-4 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been suggested that DPU-4 may act by modulating the glutamate receptor signaling pathway, which is known to be involved in the pathogenesis of these disorders.
3. Inflammation: DPU-4 has been shown to have anti-inflammatory effects in animal models of inflammation. It has been suggested that DPU-4 may act by inhibiting the NF-κB signaling pathway, which is known to play a key role in the inflammatory response.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)11-21-10-12(8-16(21)22)19-17(23)20-14-7-6-13(24-4)9-15(14)25-5/h6-7,9,12H,8,10-11H2,1-5H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODOTASANDZQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0117767.P001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.